![molecular formula C15H13ClN6OS B2958514 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide CAS No. 901092-37-3](/img/structure/B2958514.png)
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including an amine group (-NH2), a pyridine ring, a 1,2,4-triazole ring, a sulfanyl group (-SH), and an acetamide group. These functional groups could potentially contribute to the compound’s reactivity and biological activity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the amine group could participate in nucleophilic substitution reactions, and the pyridine ring could undergo electrophilic substitution .科学的研究の応用
Synthesis and Structural Elucidation
The compound, along with its derivatives, has been synthesized through the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol and 2-Chloro-N-(aryl)acetamide, employing anhydrous potassium carbonate. These derivatives have been structurally characterized using techniques such as H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis. Their synthesis is motivated by the wide range of pharmaceutical activities associated with the 1,2,4-triazole ring system, including antimicrobial and antituberculosis effects (B. MahyavanshiJyotindra, A. ParmarKokila, K. MahatoAnil, 2011).
Antimicrobial Screening
This compound and its derivatives have been screened for their in-vitro antibacterial, antifungal, and anti-tuberculosis activities, demonstrating the significance of the 1,2,4-triazole ring system in developing therapeutic agents with a broad spectrum of biological activities. The interest in this chemistry stems from its effective biological importance and the therapeutic interests of drugs containing the 1,2,4-triazole ring system (B. MahyavanshiJyotindra, A. ParmarKokila, K. MahatoAnil, 2011).
Quantum Computational Approach
A derivative of the compound was characterized to obtain vibrational signatures via Raman and Fourier transform infrared spectroscopy, supported by density functional theory model calculations. This approach helped in understanding the stereo-electronic interactions, confirming the stability of the molecule and offering insights into its potential pharmacokinetic properties and inhibition activity against viruses (S. J. Jenepha Mary, S. Pradhan, C. James, 2022).
作用機序
Target of Action
The primary target of this compound is alpha-synuclein (α-syn) , a protein that plays a significant role in the pathogenesis of Parkinson’s disease (PD). α-syn is an intrinsically disordered protein that, under pathological conditions, forms amyloid aggregates leading to neurotoxicity and neurodegeneration .
Mode of Action
This compound acts as an inhibitor of α-syn aggregation . It interacts with α-syn, preventing the formation of amyloid aggregates . This interaction disrupts the pathological process that leads to the formation of intraneuronal inclusions, a common histopathological hallmark in PD patients .
Biochemical Pathways
The compound affects the biochemical pathway involving α-syn. In the normal physiological state, α-syn is a soluble monomer. After interaction with phospholipids, it adopts an α-helical structure . In the misfolded state, α-syn aggregates into amyloid fibrils, leading to neuronal pathological inclusions . This compound interferes with this process, preventing the fibrillization of α-syn .
Pharmacokinetics
It has been shown to have in vivo efficacy, indicating that it can be absorbed and distributed in the body to exert its therapeutic effects
Result of Action
The compound has been shown to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia, a symptom of PD . It also affects the levels of PD markers after the administration of the same neurotoxin . These results suggest that the compound can protect against neurodegeneration in PD.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of copper ions can lead to deamination of similar compounds during the process of coordination
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6OS/c16-11-3-1-2-4-12(11)19-13(23)9-24-15-21-20-14(22(15)17)10-5-7-18-8-6-10/h1-8H,9,17H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCLQOCGBUSSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate](/img/structure/B2958432.png)
![(1R,5S)-N-(4-chlorobenzyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2958433.png)
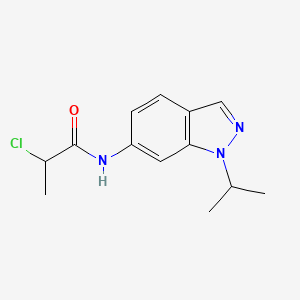
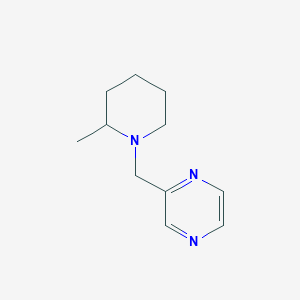
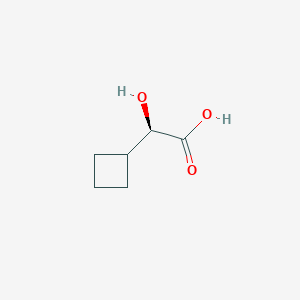
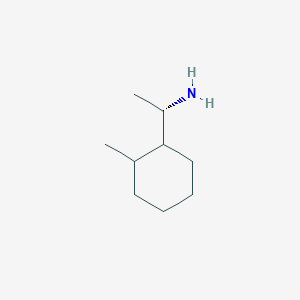
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide](/img/structure/B2958439.png)
![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2958440.png)


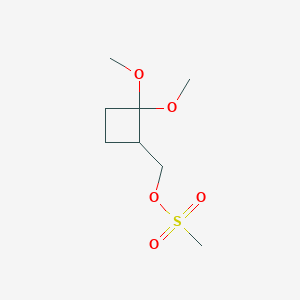
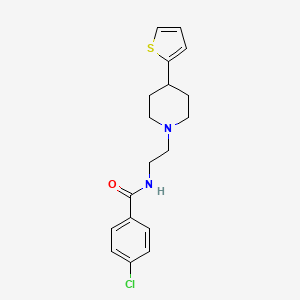
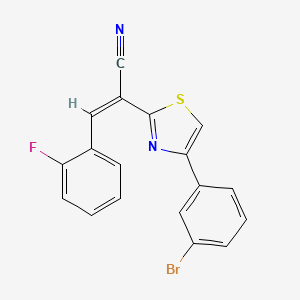
![4-[2-(2-{2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenoxy}ethoxy)ethoxy]-1-(4-methylbenzenesulfonyl)-1H-indole](/img/structure/B2958454.png)
